molecular formula C4H8FNO2S2 B3009419 Thiomorpholine-4-sulfonyl fluoride CAS No. 2460750-12-1

Thiomorpholine-4-sulfonyl fluoride

Cat. No. B3009419
CAS RN: 2460750-12-1
M. Wt: 185.23
InChI Key: MLSDFXWQOQQZAF-UHFFFAOYSA-N
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Description

Thiomorpholine-4-sulfonyl fluoride is a compound that falls within the broader category of sulfonyl fluorides, which are recognized for their utility in various synthetic applications. Sulfonyl fluorides have gained prominence due to their role in sulfur(VI) fluoride exchange-based "click chemistry" . These compounds are known to inhibit enzymes such as esterases, and specific sulfonyl fluoride analogs have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides .

Synthesis Analysis

The synthesis of sulfonyl fluorides can be achieved through an electrochemical oxidative coupling of thiols and potassium fluoride. This method is mild and environmentally benign, requiring no additional oxidants or catalysts. It has a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides . Another approach involves the activation of elemental sulfur by fluoride anions to perform sulfurization of thioketones, leading to the formation of sulfur-rich heterocycles . Additionally, heteroaromatic thiols can be oxidized to sulfonyl chlorides using aqueous sodium hypochlorite, which can then be converted to sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of thiomorpholine-4-sulfonyl fluoride is not explicitly detailed in the provided papers. However, sulfonyl fluorides generally consist of a sulfonyl group bonded to a fluoride atom. The molecular docking studies of related sulfonamide compounds suggest that these molecules can exhibit good binding affinities and form hydrogen bonds with amino acids at the active sites of enzymes .

Chemical Reactions Analysis

Sulfonyl fluorides are reactive motifs that can participate in sulfur(VI) fluoride exchange reactions. They are also known to act as inhibitors for certain enzymes by covalently modifying them, as seen in the case of FAAH inhibition by sulfonyl fluoride analogs . The reactivity of sulfonyl fluorides with thioketones in the presence of fluoride anions leads to the formation of various sulfur-rich heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-4-sulfonyl fluoride are not directly discussed in the provided papers. However, sulfonyl fluorides are generally stable enough to be purified and stored, which makes them useful for parallel chemistry efforts . Their stability and reactivity make them valuable in synthetic chemistry, particularly in the development of enzyme inhibitors and the construction of heterocyclic compounds .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Sulfonyl fluorides, including thiomorpholine-4-sulfonyl fluoride derivatives, are valuable in synthetic chemistry. They have been utilized in sulfur(VI) fluoride exchange-based “click chemistry”. A study demonstrates an electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides with potassium fluoride, highlighting a broad substrate scope and environmentally benign conditions (Laudadio et al., 2019).
  • Fluorescent Probes and Detection :

    • A specific application of thiomorpholine units includes their use in fluorescent probes for detecting hypochlorous acid (HOCl). One study reported the synthesis of a probe containing a thiomorpholine unit for fluorescence-based detection, highlighting its selective and stoichiometric response, which is useful in developing novel fluorescent probes (Świerczyńska et al., 2021).
  • Antimicrobial Activity :

    • Thiomorpholine derivatives have been investigated for antimicrobial activity. A research focused on synthesizing thiomorpholine derivatives via nucleophilic substitution reactions and testing their antimicrobial properties, suggesting their potential in developing new bioactive molecules (Kardile & Kalyane, 2010).
  • Medicinal Chemistry and Drug Development :

    • In medicinal chemistry, thiomorpholine and its derivatives play a significant role as building blocks. They have been utilized in creating molecules with interesting biological profiles, including bridged bicyclic thiomorpholines which show potential as novel building blocks in this field (Walker & Rogier, 2013).

Safety And Hazards

Thiomorpholine-4-sulfonyl fluoride is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .

Future Directions

The sulfur fluoride exchange (SuFEx) processes, which involve sulfonyl fluorides like Thiomorpholine-4-sulfonyl fluoride, have revolutionized multiple research fields . The unique reactivity profile of sulfonyl fluorides has led to their diverse applications and has provided opportunities for synthetic chemists . Future research will likely continue to explore the potential of these intriguing functional groups .

properties

IUPAC Name

thiomorpholine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSDFXWQOQQZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-4-sulfonyl fluoride

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